molecular formula C17H18ClNO3S B1682441 Tosylphenylalanyl chloromethyl ketone CAS No. 402-71-1

Tosylphenylalanyl chloromethyl ketone

Cat. No. B1682441
CAS RN: 402-71-1
M. Wt: 351.8 g/mol
InChI Key: MQUQNUAYKLCRME-INIZCTEOSA-N
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Description

Irreversible chymotrypsin inhibitor and SMase inhibitor. Inhibits the activation of PDK1-dependent AGC kinases. Selectively inhibits RSK, Akt and S6K1. Shows antitumor effects in vivo. Centrally active.
Tosyl phenylalanyl chloromethyl ketone (TPCK) is an irreversible inhibitor of chymotrypsin-like proteases that has been shown to affect cell proliferation, apoptosis, and tumorigenesis. It can disrupt PDK1 signaling to the AGC kinases, Akt, S6K1, and RSK, as well as MSK1 and MSK2.2 TPCK also inhibits superoxide production and suppresses neutrophil respiratory burst.
N-tosyl-L-phenylalanyl chloromethyl ketone is the N-tosyl derivative of L-phenylalanyl chloromethyl ketone. It has a role as an alkylating agent and a serine proteinase inhibitor. It is a sulfonamide and an alpha-chloroketone. It contains a L-phenylalanyl group.
An inhibitor of Serine Endopeptidases. Acts as alkylating agent and is known to interfere with the translation process.

Scientific research applications

1. Enzyme Modification and Inhibition

TPCK is known to be an irreversible modifier of histidine located in the catalytic triad of chymotrypsin and is used to study its effects on enzymes such as butyrylcholinesterase (BChE). It was discovered that TPCK does not modify the desensitized BChE but rather acts as a reversible inhibitor, indicating its role in modifying enzyme activity and structure (Çokuğraş, Cengiz & Tezcan, 2004).

2. Neuroprotection and Apoptosis Inhibition

Studies have shown that TPCK possesses neuroprotective qualities. It's been demonstrated to reduce the increase in caspase-3 and Bcl-2 caused by brain injury in newborn rats. This suggests its potential in neuroprotection by impacting the apoptotic pathways, highlighting its relevance in studying brain injuries and neurodegenerative diseases (Feng & Leblanc, 2002).

3. Apoptosis Research Tool

TPCK is extensively utilized as a tool in apoptosis research. It has been used to probe the role of proteases in cell death, showing that while it blocks some apoptotic changes, it induces others. This dual nature makes it a valuable tool for understanding the complex pathways involved in apoptosis (Fábián et al., 2009).

4. Inhibition of NF-kappaB Activation

TPCK has been reported to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a protein complex that plays a crucial role in inflammation and immune responses. It achieves this by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA, suggesting its potential utility in studying and treating inflammatory diseases (Ha et al., 2009).

5. Chemotherapy and Cancer Research

TPCK-induced apoptosis has been observed in certain cancer cell lines, such as human colorectal carcinoma cells. It's shown that TPCK's apoptotic function is p53-dependent, and it promotes the dephosphorylation of p53 on certain serine residues, which is essential for its apoptotic function. This suggests TPCK's potential application in cancer research, particularly in understanding the mechanisms of chemotherapy-induced cell death (Kim et al., 2003).

6. Chemical Synthesis and Catalysis

TPCK has also found use in chemical synthesis, particularly in the synthesis of aryl ketones via catalysis. Its use in facilitating catalytic reactions highlights its role in synthetic chemistry and the development of new compounds for various applications (Wang et al., 2018).

properties

IUPAC Name

N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-13-7-9-15(10-8-13)23(21,22)19-16(17(20)12-18)11-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUQNUAYKLCRME-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883376
Record name Tosylphenylalanyl chloromethyl ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56423152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tosylphenylalanyl chloromethyl ketone

CAS RN

402-71-1
Record name Nα-Tosyl-L-phenylalanine chloromethyl ketone
Source CAS Common Chemistry
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Record name Tosylphenylalanyl chloromethyl ketone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TPCK
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727365
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Record name Benzenesulfonamide, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl-
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Record name Tosylphenylalanyl chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-chloromethyl (2-phenyl-1-(p-toluenesulphonylamino)ethyl) ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.323
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Record name N-TOSYL-L-PHENYLALANYL CHLOROMETHYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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